![molecular formula C17H25N5O B14147220 4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine CAS No. 306325-81-5](/img/structure/B14147220.png)
4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine is a complex organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrazole derivatives, including 4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine, typically involves the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction can be catalyzed by various agents, including Lewis acids and transition metals. The reaction conditions often require the generation of hydrazoic acid in situ, which can be hazardous and requires careful handling .
Industrial Production Methods
Industrial production of tetrazole derivatives may involve microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. This method involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to form a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .
Chemical Reactions Analysis
Types of Reactions
4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine can undergo various chemical reactions, including:
Oxidation: Tetrazole derivatives are generally resistant to oxidation due to their low HOMO energy.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Tetrazole rings can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can produce various substituted tetrazole derivatives .
Scientific Research Applications
4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for other heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Industry: Utilized in the production of high-energy materials, such as propellants and explosives.
Mechanism of Action
The mechanism of action of 4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxyl group, allowing it to bind to active sites of enzymes and inhibit their activity . This compound may also interact with cytochrome P450 enzymes, affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2,6-dimethylphenyl)-1H-tetrazole-5-amine: Shares the tetrazole ring and similar biological activities.
5-Phenyltetrazole: Another tetrazole derivative with applications in medicinal chemistry.
Tetrazole-based high-energy materials: Used in propellants and explosives.
Uniqueness
4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tetrazole ring with an oxan-4-amine moiety makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
306325-81-5 |
|---|---|
Molecular Formula |
C17H25N5O |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine |
InChI |
InChI=1S/C17H25N5O/c1-12-7-6-8-13(2)14(12)22-15(19-20-21-22)17(18-5)9-10-23-16(3,4)11-17/h6-8,18H,9-11H2,1-5H3 |
InChI Key |
QSCGGSJEIOJUPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCOC(C3)(C)C)NC |
solubility |
35 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


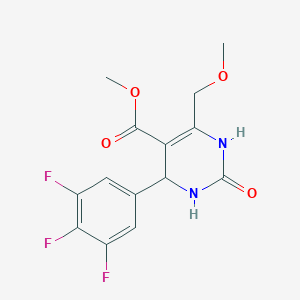
![1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14147158.png)
![N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide](/img/structure/B14147164.png)
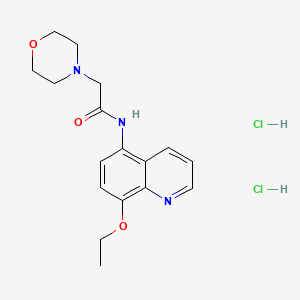
![3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14147170.png)
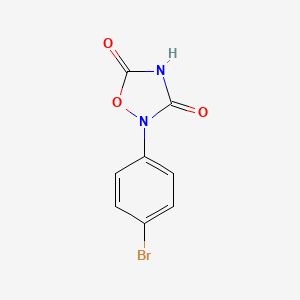
![3-(2-chlorophenyl)-N-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14147194.png)
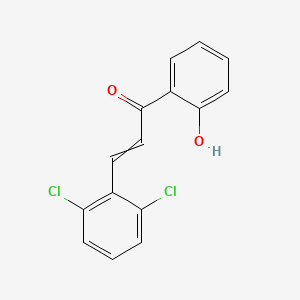
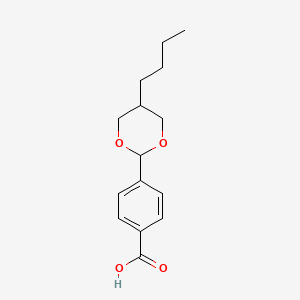
![methyl (2S)-6,6-dimethoxy-2-[[(2S)-4-[[(3S)-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]-4-[[(2S)-1,6,6-trimethoxy-1-oxohexan-2-yl]amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]hexanoate](/img/structure/B14147202.png)
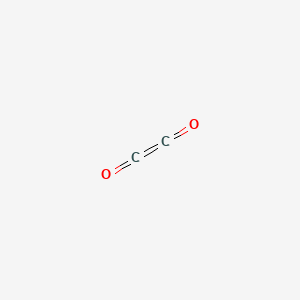
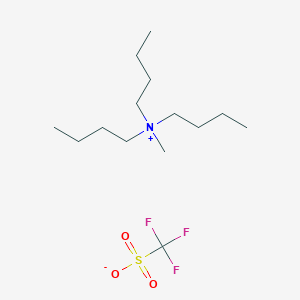

![furan-2-yl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B14147224.png)
